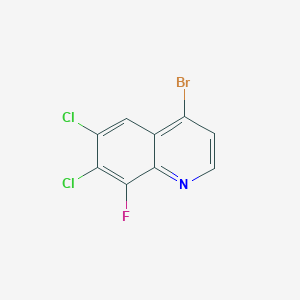

4-Bromo-6,7-dichloro-8-fluoroquinoline

Description

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-6,7-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2FN/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPBCNMEZUCVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C=C(C(=C2F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Halogenation

- Starting Material: 2,4-dichloro-6-fluoroaniline or 4-bromoaniline derivatives are commonly used as precursors.

- Halogenation: Introduction of bromine, chlorine, and fluorine atoms is achieved through electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.

- Fluorination: Fluorine substitution at position 8 is often introduced via nucleophilic aromatic substitution or through fluorinated aniline precursors, although direct fluorination at certain positions can be challenging.

Formation of Quinoline Core

- Cyclization: The quinoline ring is formed by cyclization reactions such as the Skraup synthesis or related methods. For example, 2-amino-5-fluorophenol can be cyclized to 6-fluoro-8-quinolinol, which serves as an intermediate.

- Conversion to Quinoline-4-one: Ethyl propiolate reacts with 4-bromoaniline to form 3-(4-bromaniline) ethyl acrylate, which upon heating in diphenyl ether undergoes cyclization to yield 6-bromoquinoline-4(1H)-one.

Functional Group Transformations

- Chlorination: The conversion of quinoline-4(1H)-one derivatives to quinoline chlorides is achieved by refluxing with phosphorus trichloride or phosphorus oxychloride in toluene or similar solvents.

- Hydrolysis and Reduction: Amino and nitro groups on quinoline intermediates are manipulated using reduction (e.g., H2/Pd-C) and hydrolysis in sulfuric acid to obtain hydroxyquinoline derivatives, which can then be further halogenated.

Representative Synthetic Route Example

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 3-(4-bromaniline) ethyl acrylate | Ethyl propiolate + 4-bromoaniline, methanol, 30–50°C, nitrogen atmosphere, 32 h | ~100 | Reaction monitored by TLC, solvent removed by evaporation |

| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether, 200–220°C, 2–10 h | 77–81 | Reaction solution cooled, precipitated with petroleum ether, filtered |

| 3 | Chlorination to 4-bromo-6-chloroquinoline | Phosphorus trichloride or phosphorus oxychloride, toluene, reflux 2–4 h | 89–92 | Product isolated by filtration after ether washing, yellow solid obtained |

Note: The above route focuses on the synthesis of 4-bromo-6-chloroquinoline, which can be further chlorinated and fluorinated to obtain this compound through additional halogenation steps.

Research Findings and Observations

- Yield Improvement: The described three-step synthetic sequence achieves an overall yield exceeding 70%, significantly improving upon previous yields of 26–42%, making the process suitable for industrial-scale production due to its operational simplicity and environmental friendliness.

- Halogen Stability: Halogen substituents at positions 6 and 7 (chloro and bromo) exhibit resistance to hydrolysis under harsh acidic conditions (70% sulfuric acid at 200°C), which is advantageous for selective functional group transformations.

- Fluorination Challenges: Attempts to introduce fluorine at position 3 of 8-quinolinol have been unsuccessful with electrophilic fluorinating agents, indicating the need for alternative synthetic strategies or starting materials to achieve the 8-fluoro substitution.

- Purification: Steam distillation and recrystallization are effective purification methods for halogenated quinoline derivatives.

Summary Table of Key Reagents and Conditions

| Compound/Intermediate | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 3-(4-bromaniline) ethyl acrylate | Ethyl propiolate, 4-bromoaniline, methanol | 30–50°C, N2, 32 h | ~100 | Crude product used directly |

| 6-bromoquinoline-4(1H)-one | Diphenyl ether | 200–220°C, 2–10 h | 77–81 | Cyclization step |

| 4-bromo-6-chloroquinoline | Phosphorus trichloride or oxychloride, toluene | Reflux 2–4 h | 89–92 | Chlorination step |

| 6-fluoro-8-quinolinol (related intermediate) | Skraup synthesis from 2-amino-5-fluorophenol | Acidic conditions, heating | 57 | Demonstrates fluorine incorporation |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Halogenating Agents: Bromine, chlorine, and fluorine sources for halogenation.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Solvents: Organic solvents like dichloromethane or acetonitrile for reaction media.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-6,7-dichloro-8-fluoroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Material Science: It is employed in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dichloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

4-Bromo-7-fluoro-8-methylquinoline (CAS: 367-21-1461)

4-Bromo-6-chloro-8-methoxyquinoline (CAS: 367-21-1464)

- Substituents : Bromine (4), chlorine (6), methoxy (8).

- Key Differences: The methoxy group at position 8 introduces electron-donating properties, improving solubility in aqueous media. However, this substitution may reduce electrophilicity at the quinoline core, limiting reactivity in cross-coupling reactions compared to the target compound .

Methyl and Trifluoromethyl Substituted Derivatives

4-Bromo-8-fluoro-7-methylquinoline (CAS: 367-21-1463)

- Substituents : Bromine (4), fluorine (8), methyl (7).

- This contrasts with the target compound’s chlorine at position 7, which balances steric and electronic effects .

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline (CAS: 367-21-1465)

- Substituents : Bromine (4), chlorine (6), trifluoromethyl (8).

- Key Differences : The strong electron-withdrawing trifluoromethyl group enhances metabolic stability and resistance to oxidation. However, its bulkiness may reduce binding efficiency compared to the smaller fluorine substituent in the target compound .

Structural Isomers: Quinoline vs. Isoquinoline

4-Bromo-1,6-dichloro-8-fluoroisoquinoline (CAS: 2411635-87-3)

- Molecular Formula : C₉H₃BrCl₂FN (identical to the target compound).

- Key Differences: As an isoquinoline isomer, the nitrogen atom is positioned at ring position 2 instead of 1.

Bromomethyl-Substituted Derivatives

8-(Bromomethyl)-6-fluoroquinoline (CAS: 926262-79-5)

- Molecular Formula : C₁₀H₇BrFN.

- Key Differences : The bromomethyl group at position 8 enables alkylation reactions, making it a versatile intermediate. However, its lower molecular weight (240.07 g/mol) and reduced halogenation limit its utility in applications requiring halogen-based binding interactions .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Biological Activity

4-Bromo-6,7-dichloro-8-fluoroquinoline is a member of the quinoline family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound has garnered attention due to its structural features that allow it to interact with various biological targets.

Chemical Structure and Properties

This compound is characterized by the presence of multiple halogen substituents on the quinoline ring. This configuration enhances its lipophilicity and potential bioactivity. The compound's molecular formula is C_9H_3BrCl_2F_N, and it has a molecular weight of approximately 292.48 g/mol.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against a variety of pathogens:

- Bacterial Inhibition : Studies have shown that derivatives of quinoline exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have been tested for their Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The MIC values were found to be lower than those of standard antibiotics like ciprofloxacin, indicating promising antibacterial potential .

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 1 × 10^-5 | 0.5 |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been extensively studied. For example, compounds derived from the quinoline structure have shown cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Research indicates that derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The IC50 values for these compounds were reported to be significantly lower than those for conventional chemotherapeutics .

| Cell Line | IC50 (nM) | Standard Drug IC50 (nM) |

|---|---|---|

| MCF-7 | 20.1 | 50 |

| KB-V1 | 14 | 30 |

The biological activity of this compound can be attributed to its ability to interfere with critical biological processes:

- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce ROS production, leading to oxidative stress in target cells, which can trigger apoptosis in cancer cells .

Case Studies

A notable study evaluated the efficacy of a series of halogenated quinolines against multidrug-resistant bacterial strains. The results indicated that specific substitutions on the quinoline ring significantly enhanced antibacterial activity compared to non-halogenated analogs .

Another investigation focused on the synthesis and evaluation of novel quinolone derivatives for their anticancer properties. The findings revealed that halogenated derivatives exhibited improved cytotoxicity against cancer cell lines compared to their parent compounds .

Q & A

Q. Substitution Influence :

- Bromine at the 4-position enhances electrophilic substitution reactivity due to its electron-withdrawing effect.

- Chlorine at 6 and 7 positions increases steric hindrance, potentially slowing downstream reactions.

- Fluorine at 8-position improves metabolic stability in biological systems.

Validation : Use HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS, m/z calculated for C₉H₃BrCl₂FN: 323.83) .

Basic: What safety protocols and storage conditions are critical for handling this compound?

Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact due to potential irritant properties (GHS H315/H319/H335) .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Desiccate to avoid hydrolysis.

- Solubility : Preliminary data suggest limited aqueous solubility; dissolve in DMSO (10 mM stock) for biological assays. Verify stability via UV-Vis spectroscopy over 24 hours .

Advanced: How can factorial design optimize reaction conditions for synthesizing halogenated quinolines?

Answer:

A 2³ factorial design can screen critical parameters:

- Factors : Temperature (60°C vs. 100°C), catalyst loading (5% vs. 10% Pd/C), and reaction time (12h vs. 24h).

- Response Variables : Yield (%) and purity (HPLC area %).

- Analysis : Use ANOVA to identify significant factors. For example, higher temperatures may accelerate cyclization but reduce regioselectivity. Interaction plots reveal synergies (e.g., catalyst + temperature).

- Validation : Replicate optimal conditions (e.g., 80°C, 7.5% catalyst, 18h) to confirm robustness .

Advanced: What spectroscopic strategies resolve structural ambiguities in this compound derivatives?

Answer:

- ¹H/¹³C NMR :

- Fluorine’s deshielding effect shifts adjacent protons downfield (e.g., H-5 in 8-fluoroquinoline: δ 8.2–8.5 ppm).

- Br/Cl substituents cause splitting in ¹³C spectra (e.g., C-4 bromine: ~130 ppm).

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 324.83).

- X-ray Crystallography : Resolve regiochemistry; compare with analogs like 6-Bromo-8-fluoroisoquinoline (C–Br bond length ~1.89 Å) .

Basic: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines).

- Time-Kill Kinetics : Assess bactericidal activity at 2× MIC over 24h.

- Mechanistic Studies :

- DNA gyrase inhibition assay (IC₅₀ via supercoiling inhibition).

- Competitive binding with ethidium bromide to evaluate DNA intercalation .

Advanced: How should researchers address contradictory bioactivity data in halogenated quinolines?

Answer:

Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration).

Structural Confirmation : Re-analyze compound purity (e.g., chiral HPLC for stereoisomers).

Theoretical Validation :

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with activity.

- Molecular Docking : Compare binding modes in target enzymes (e.g., topoisomerase II).

Replication : Test in independent labs under blinded conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.